molecular formula C15H26O B187764 Cedran-8-ol CAS No. 16230-29-8

Cedran-8-ol

Cat. No. B187764
CAS RN: 16230-29-8
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cedran-8-ol is a natural product found in Hansenia forbesii, Chamaecyparis obtusa var. formosana, and other organisms . It is a cedrane sesquiterpenoid and a tertiary alcohol .


Synthesis Analysis

Stereoselective Synthesis of a cis-Cedrane-8,9-diol has been reported as a Key Intermediate for an Amber Odorant . Two synthetic pathways toward this valuable product start either by isomerization of commercially available cedrene epoxide or by photo-oxidation of (−)-α-cedrene to an allylic intermediate .


Molecular Structure Analysis

Cedran-8-ol has a molecular formula of C15H26O . Its structure is characterized by the presence of an eight-carbon chain with an alcohol group and a cyclic carbon ring .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Cedran-8-ol .


Physical And Chemical Properties Analysis

Cedran-8-ol has a molecular weight of 222.37 g/mol. It has a density of 0.9479, a melting point of 55-59°C (lit.), a boiling point of 273°C (lit.), and a flashing point of 200°F . Its vapor pressure is 0.001mmHg at 25°C, and its refractive index is n20/D1.509-1.515 .

Scientific Research Applications

  • Chemical Transformations : One study demonstrated the oxidation of 8-Cedren-14-ol using PCC, followed by autooxidation to yield various products, indicating the potential for creating diverse chemical structures from this compound (Kuo, Lin, & Wang, 1996).

  • Derivatives from Juniperus Foetidissima : Research on the sesquiterpene oxide C15H24O from Juniperus foetidissima Willd. revealed it as a cedrane derivative, 8,14-cedranozide. Other new cedrane derivatives were also identified in the same species (Baggaley, Erdtman, & Norin, 1968).

  • Structural Studies : A comprehensive analysis of the 13C NMR spectra of 30 cedrane derivatives was reported, providing insight into the structural aspects of cedrane-based compounds (Brun et al., 1987).

  • Synthesis of Cedrane-8,9-diol : Cedrane-8,9-diol was synthesized from cedrene through peroxidation and hydration, showcasing a method for creating a specific cedrane derivative (Zheng De-yon, 2014).

  • Equilibrium Composition and Properties : The equilibrium isomerization of cedrane at high temperatures led to a mixture of four diastereomers, offering insights into the thermo-dynamic stability of different cedrane epimers (Vorob'yeva et al., 1985).

  • Natural Product Inspired Libraries : A study developed a method to extract nonflat scaffolds from natural products, using the cedrane scaffold as a model. This led to the synthesis of libraries based on the 3D cedrane scaffold, with applications in biological systems (Tajabadi et al., 2018).

Mechanism of Action

While there is no firm report specifically on modes of action by terpenoids, the mechanisms of action of phytochemicals found in nature have been proposed. Typically, phytochemicals aim either for disruption of the bacterial cell membranes, modulation of bacterial efflux pump, suppression of bacterial biofilm development .

properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335033, DTXSID30859104
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_10726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cedran-8-ol

CAS RN

77-53-2, 16230-29-8
Record name 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedran-8-ol
Reactant of Route 2
Reactant of Route 2
Cedran-8-ol
Reactant of Route 3
Reactant of Route 3
Cedran-8-ol
Reactant of Route 4
Reactant of Route 4
Cedran-8-ol
Reactant of Route 5
Cedran-8-ol
Reactant of Route 6
Reactant of Route 6
Cedran-8-ol

Q & A

Q1: What is the significance of Cedran-8-ol in the context of the provided research papers?

A: Cedran-8-ol is identified as a key component of Psidium guajava (guava) leaf essential oil. [] The research paper highlights the insecticidal activity of this essential oil against the red flour beetle (Tribolium castaneum) when applied using the fumigation method. [] While the specific contribution of Cedran-8-ol to this insecticidal effect isn't isolated in the study, its presence in the essential oil composition is noteworthy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.